molecular formula C23H25N5O8 B1493831 Suc-Gly-Gly-Phe-Pna CAS No. 68982-90-1

Suc-Gly-Gly-Phe-Pna

Cat. No.: B1493831
CAS No.: 68982-90-1
M. Wt: 499.5 g/mol
InChI Key: CFYIUBWVKZQDOG-SFHVURJKSA-N
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Biochemical Analysis

Biochemical Properties

N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins. The interaction between N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction . Additionally, this compound can bind to certain receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide can modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling . By affecting kinase activity, this compound can alter the phosphorylation status of key proteins, leading to changes in gene expression and cellular behavior. Furthermore, N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, N-(3-Carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide can bind to the active site of enzymes, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates and the depletion of products, thereby affecting metabolic pathways. Additionally, this compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Gly-Gly-Phe-Pna involves the stepwise coupling of amino acids and the attachment of the p-nitroaniline group. The process typically starts with the protection of amino groups using suitable protecting groups. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . The final step involves the deprotection of the amino groups and the attachment of the p-nitroaniline group using a condensing agent like POCl3 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Suc-Gly-Gly-Phe-Pna primarily undergoes enzymatic hydrolysis reactions. It is a substrate for proteases, which cleave the peptide bond between phenylalanine and p-nitroaniline, releasing p-nitroaniline .

Common Reagents and Conditions

The enzymatic hydrolysis of this compound is typically carried out in buffered solutions at optimal pH and temperature conditions for the specific protease being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl .

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which can be detected and quantified spectrophotometrically .

Comparison with Similar Compounds

Suc-Gly-Gly-Phe-Pna is unique due to its specific substrate properties for chymotrypsin and Streptomyces griseus protease B. Similar compounds include:

These compounds share similar structural features but differ in their specificity for different proteases, making this compound a valuable tool for studying chymotrypsin and Streptomyces griseus protease B .

Properties

IUPAC Name

4-[[2-[[2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O8/c29-19(10-11-22(32)33)24-13-20(30)25-14-21(31)27-18(12-15-4-2-1-3-5-15)23(34)26-16-6-8-17(9-7-16)28(35)36/h1-9,18H,10-14H2,(H,24,29)(H,25,30)(H,26,34)(H,27,31)(H,32,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYIUBWVKZQDOG-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68982-90-1
Record name N-(3-Carboxy-1-oxopropyl)glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68982-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Succinylglycyl-phenylalanine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068982901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-carboxypropionyl)glycylglycyl-N-(p-nitrophenyl)-3-phenyl-L-alaninamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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